Saframycin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

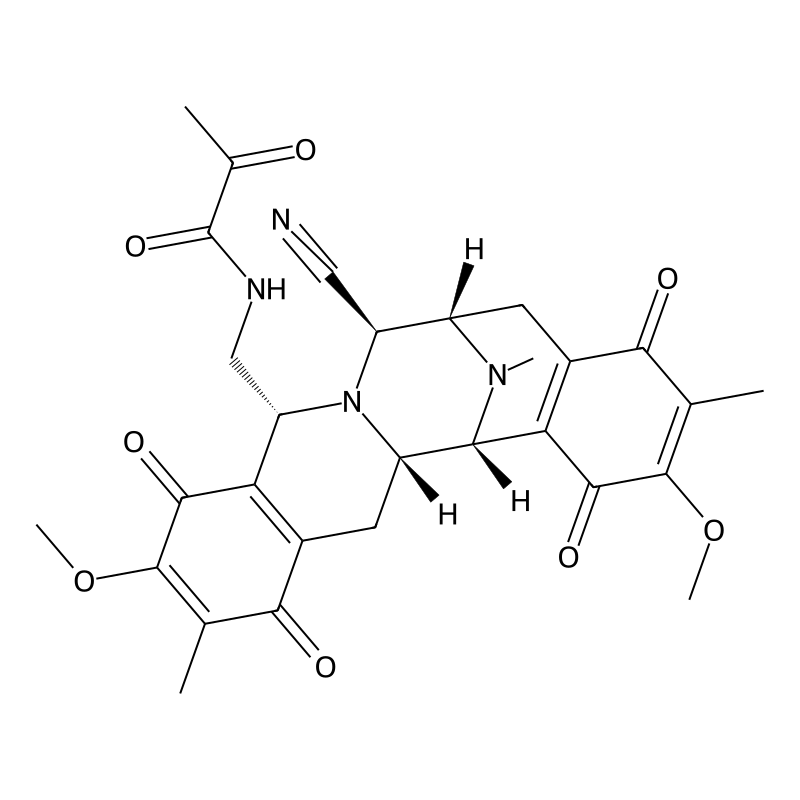

Saframycin A is a potent antitumor antibiotic belonging to the class of heterocyclic quinones, characterized by its unique pentacyclic tetrahydroisoquinoline scaffold. Its chemical formula is , and it exhibits a complex structure that includes twin heterocyclic quinone skeletons and an alpha-cyanoamine moiety. This compound is primarily produced by the bacterium Streptomyces lavendulae and has garnered attention for its significant antiproliferative activity against various tumor cell lines at low concentrations .

The reactivity of Saframycin A is notably influenced by its structural components. The compound undergoes reduction reactions that convert its quinone moieties into hydroquinone forms, facilitating the formation of electrophilic species capable of binding to DNA. Specifically, in the presence of reducing agents such as dithiothreitol, Saframycin A can form an iminium ion that alkylates guanine residues in double-stranded DNA, leading to cytotoxic effects . The release of the cyano group during these reactions is critical for its binding affinity to DNA, highlighting the importance of redox conditions in its biological activity .

Saframycin A exhibits significant antitumor properties, acting primarily through its ability to bind to DNA and induce cytotoxicity in cancer cells. Studies have shown that it can effectively inhibit cell proliferation across a range of tumor cell lines. The mechanism involves the formation of covalent adducts with DNA, which disrupts normal cellular processes and triggers apoptosis . Its unique mode of action has drawn comparisons with other antitumor agents, particularly in how it interacts with genetic material.

The synthesis of Saframycin A has been explored through various methodologies. One notable approach involves asymmetric total synthesis starting from L-tyrosine, utilizing stereoselective intermolecular and intramolecular Pictet–Spengler reactions. These reactions are crucial for establishing the correct stereochemistry required for biological activity . Additionally, biosynthetic pathways have been elucidated, revealing a complex gene cluster responsible for its natural production in Streptomyces species .

Due to its potent antitumor properties, Saframycin A has potential applications in cancer therapy. Its ability to target and bind to DNA makes it a candidate for further development as an anticancer drug. Moreover, ongoing research aims to explore its use in combinatorial biosynthesis to generate analogs with enhanced efficacy or reduced toxicity profiles .

Interaction studies have highlighted the specific binding mechanisms of Saframycin A with DNA. The compound's ability to form stable adducts with guanine residues is central to its biological activity. Research indicates that the binding is significantly influenced by the presence of reducing agents, which facilitate the conversion of Saframycin A into more reactive forms capable of interacting with nucleic acids . This specificity underscores the importance of understanding redox conditions in therapeutic applications.

Saframycin A shares structural and functional similarities with several other compounds within the class of antitumor antibiotics. Notable similar compounds include:

- Anthramycin: Another antitumor antibiotic that binds to DNA but has a different structural framework.

- Ecteinascidin 743: A marine-derived compound with potent anticancer activity, structurally related but distinct in its mechanism.

- SFM-Mx1: An analog derived from the same biosynthetic pathway as Saframycin A but exhibits variations in biological activity.

Comparison TableCompound Structural Features Mechanism of Action Origin Saframycin A Pentacyclic tetrahydroisoquinoline DNA alkylation Streptomyces lavendulae Anthramycin Indole-based structure DNA intercalation Micromonospora Ecteinascidin 743 Complex marine natural product DNA cross-linking Marine tunicate SFM-Mx1 Similar biosynthetic origin Varies; less potent than Saframycin Streptomyces

| Compound | Structural Features | Mechanism of Action | Origin |

|---|---|---|---|

| Saframycin A | Pentacyclic tetrahydroisoquinoline | DNA alkylation | Streptomyces lavendulae |

| Anthramycin | Indole-based structure | DNA intercalation | Micromonospora |

| Ecteinascidin 743 | Complex marine natural product | DNA cross-linking | Marine tunicate |

| SFM-Mx1 | Similar biosynthetic origin | Varies; less potent than Saframycin | Streptomyces |

Saframycin A's unique combination of structural features and biological activity distinguishes it within this group, making it a subject of ongoing research for potential therapeutic applications.

Modular Organization of Nonribosomal Peptide Synthetase System

The Saframycin A biosynthetic machinery employs an unusual nonribosomal peptide synthetase system comprising three distinct proteins: SfmA, SfmB, and SfmC [1] [2]. This system demonstrates a unique modular organization that deviates from conventional colinear nonribosomal peptide synthetase architecture.

The overall domain organization follows the pattern: acyl coenzyme A ligase-peptidyl carrier protein-condensation-adenylation-peptidyl carrier protein-condensation-adenylation-peptidyl carrier protein-condensation-adenylation-peptidyl carrier protein-reductase [1]. SfmA contains the starter module consisting of an acyl coenzyme A ligase-like domain and peptidyl carrier protein at its amino terminus, followed by condensation-adenylation-peptidyl carrier protein domains [1]. The acyl coenzyme A ligase-like domain lacks most conserved motifs typical of adenylation domains, indicating it does not function as a conventional nonribosomal peptide synthetase module for amino acid incorporation [1].

SfmB constitutes the extension module with condensation-adenylation-peptidyl carrier protein domain organization [1]. SfmC forms the terminal module, featuring condensation-adenylation-peptidyl carrier protein domains coupled with a rare reductase domain at its carboxyl terminus [1]. This reductase domain represents an uncommon alternative to the thioesterase domains typically found in nonribosomal peptide synthetases [1].

Adenylation Domain Specificities

The substrate specificities of the adenylation domains have been experimentally determined through amino acid-dependent adenosine triphosphate-pyrophosphate exchange assays, revealing precise recognition patterns [1].

SfmA-adenylation1 demonstrates specificity for L-alanine, with a specificity-conferring code of DLFNNALT that shows 100% identity with SafB-adenylation1 and SacA-adenylation1 from related biosynthetic systems [1]. SfmB-adenylation2 specifically recognizes L-glycine, characterized by the specificity-conferring code DILQLGLI, which exhibits 87.5% identity with SafA-adenylation2 and 100% identity with SacB-adenylation2 [1].

SfmC-adenylation3 displays specificity for L-3-hydroxy-5-methyl-O-methyltyrosine, with the specificity-conferring code DPWGLGLI showing 100% identity with SafA-adenylation3 and SacC-adenylation3 [1]. The conservation of these specificity-conferring codes across related tetrahydroisoquinoline biosynthetic systems indicates a common evolutionary origin and shared mechanistic strategies [1].

Iterative Function of Terminal Modules

The Saframycin A nonribosomal peptide synthetase system employs an iterative mechanism that challenges the conventional colinearity rule observed in most nonribosomal peptide synthetases [1] [3]. The terminal module SfmC acts iteratively to incorporate two L-3-hydroxy-5-methyl-O-methyltyrosine residues into the growing tetrapeptide chain [1].

This iterative function enables the assembly of a tetrapeptide from only three modules rather than the four modules that would be required under strict colinearity [1]. The mechanism involves multiple rounds of adenylation and condensation reactions catalyzed by the same SfmC module, resulting in the formation of an N-acyldipeptidyl intermediate that subsequently undergoes dual Pictet-Spengler cyclizations [3].

The reductase domain of SfmC plays a crucial role in this iterative process by catalyzing the reductive release of the tetrapeptidyl intermediate tethered to the peptidyl carrier protein as an aldehyde [1]. This reductive release triggers spontaneous intramolecular cyclization to form the characteristic pentacyclic scaffold of Saframycin A [1].

The Saframycin A Gene Cluster

Genetic Organization and Regulatory Elements

The Saframycin A biosynthetic gene cluster spans 62,804 base pairs of contiguous deoxyribonucleic acid with a guanine-cytosine content of 71.86%, characteristic of Streptomyces chromosomal deoxyribonucleic acid [1]. The cluster encompasses 30 genes from sfmR1 to sfmO6, organized into distinct functional modules that coordinate the complex biosynthetic process [1].

The genetic organization includes three regulatory genes encoding pathway-specific regulatory proteins [1]. SfmR1 belongs to the tetracycline repressor family of transcriptional regulators, while SfmR2 and SfmR3 are members of the osmolarity response regulator family of deoxyribonucleic acid-binding regulators in two-component systems [1]. These regulatory proteins share significant similarity with MitQ from the mitomycin biosynthetic pathway, suggesting conserved regulatory mechanisms among related antibiotic biosynthetic systems [1].

Two resistance genes, sfmG and sfmH, provide protection against the cytotoxic effects of Saframycin A [1]. SfmG encodes a transmembrane efflux permease similar to AraJ from the aranciamycin biosynthetic pathway, exhibiting multiple drug resistance properties [1]. SfmH encodes an ultraviolet repair protein with high sequence similarity to CmrX from the chromomycin biosynthetic pathway, representing a specific resistance mechanism consistent with Saframycin A's deoxyribonucleic acid alkylation activity [1].

Five genes dedicated to S-adenosylmethionine recycling demonstrate the importance of methylation reactions in Saframycin A biosynthesis [1]. This complete recycling pathway includes sfmS1 encoding S-adenosyl-L-homocysteine hydrolase, sfmS2 encoding methionine synthase, sfmS3 encoding N5,N10-methylene tetrahydrofolate reductase, sfmS4 encoding adenosine kinase, and sfmS5 encoding S-adenosylmethionine synthetase [1].

Functional Characterization of Key Biosynthetic Genes

The core biosynthetic machinery consists of eight genes directly involved in tetrapeptidyl backbone formation and nine genes encoding tailoring enzymes for post-assembly modifications [1]. The three nonribosomal peptide synthetase genes sfmA, sfmB, and sfmC have been functionally validated through gene inactivation studies [1].

Inactivation of sfmB completely abolished Saframycin A production, which was restored by complementation in trans, confirming the essential role of the nonribosomal peptide synthetase system [1]. The sfmB mutant strain TL2003 showed complete loss of antibiotic production, while complementation with plasmid pTL2007 expressing sfmB under the control of the ermE promoter restored production capabilities [1].

Four genes involved in 3-hydroxy-5-methyl-O-methyltyrosine biosynthesis have been characterized [1] [4]. SfmD functions as a heme-containing peroxidase that catalyzes the regioselective hydroxylation of 3-methyltyrosine to 3-hydroxy-5-methyltyrosine using hydrogen peroxide as the oxidant [5] [6]. SfmM2 acts as a C-methyltransferase introducing a methyl group at the C-3 position of tyrosine [4] [7]. SfmM3 functions as an O-methyltransferase responsible for methylation at the C-4 position [4] [8].

The tailoring enzymes include cyclases SfmCy1 and SfmCy2, which exhibit high sequence similarity to MitR and are proposed to catalyze ring closure reactions [1]. SfmO2 acts as a flavin adenine dinucleotide-dependent monooxygenase, while SfmO4 functions as a cytochrome P450 monooxygenase involved in hydroxylation reactions [1] [9].

Precursor Incorporation Studies

L-Tyrosine as Core Building Block

L-tyrosine serves as the fundamental building block for the quinone core structure of Saframycin A, with feeding experiments demonstrating that two tyrosine molecules condense to generate the basic ring system [10]. Isotope labeling studies using carbon-14 and carbon-13 precursors revealed that highly increased production of Saframycin A could be achieved through controlled culture conditions and chloramphenicol addition [10].

Feeding experiments with [1-13C]tyrosine showed specific labeling of C-11 and C-21 carbons of Saframycin A, with enrichment levels 40-fold over natural abundance [10]. This labeling pattern confirms that tyrosine molecules are incorporated into specific positions within the pentacyclic scaffold through a well-defined biosynthetic pathway [10].

The tyrosine incorporation occurs through its conversion to the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine, which serves as the precursor for the tetrahydroisoquinoline molecular core [4]. This conversion involves a series of enzymatic modifications including C-methylation, hydroxylation, and O-methylation that transform the simple aromatic amino acid into a highly functionalized building block [4].

L-Alanine and Glycine Utilization

L-alanine and glycine function as essential precursors for the pyruvoyl amide side chain of Saframycin A [10]. These amino acids are incorporated sequentially into the tetrapeptide backbone through the specific recognition and activation by adenylation domains of the nonribosomal peptide synthetase system [1].

The incorporation of alanine occurs through SfmA-adenylation1, which demonstrates high specificity for L-alanine substrate [1]. Configuration studies revealed that the alanine moiety in the Saframycin side chain exists in the L-form, as determined through hydrolysis and treatment with L-amino acid oxidase [11]. This stereochemical requirement ensures proper assembly of the bioactive conformation [11].

Glycine incorporation is mediated by SfmB-adenylation2, which specifically recognizes and activates glycine substrate [1]. Feeding experiments with carbon-13-labeled dipeptides indicated that amino acids are incorporated into the side chain as dipeptide units rather than individual amino acids [11]. This finding suggests that dipeptide formation may occur prior to incorporation into the growing peptide chain [11].

The sequential incorporation of alanine and glycine creates the dipeptide portion of the tetrapeptide backbone, which subsequently undergoes cyclization and modification reactions to form the complex pentacyclic structure characteristic of Saframycin A [1] [11].

3-Hydroxy-5-methyl-O-methyltyrosine Biogenesis

The biosynthesis of 3-hydroxy-5-methyl-O-methyltyrosine represents a critical pathway for generating the specialized amino acid precursor required for Saframycin A assembly [4]. This pathway involves four enzymatic steps that modify L-tyrosine to produce the highly functionalized nonproteinogenic amino acid [4] [5].

The biosynthetic sequence begins with SfmM2-catalyzed C-methylation of L-tyrosine at the C-3 position to form 3-methyl-L-tyrosine [4] [7]. This methylation reaction utilizes S-adenosylmethionine as the methyl donor and represents the first committed step in the specialized amino acid biosynthesis [4].

SfmD subsequently catalyzes the hydroxylation of 3-methyl-L-tyrosine to produce 3-hydroxy-5-methyl-L-tyrosine [5]. This enzyme functions as a heme-containing peroxidase with unique catalytic properties, utilizing hydrogen peroxide or molecular oxygen with ascorbate as cosubstrate [5] [12]. The enzyme contains a novel heme cofactor with a single thioether bond and bis-histidine ligand set [12].

The final modification involves SfmM3-catalyzed O-methylation at the C-4 position to generate 3-hydroxy-5-methyl-O-methyltyrosine [4] [8]. This methyltransferase reaction completes the biosynthetic pathway, producing the substrate that will be incorporated twice into the tetrapeptide backbone through the iterative function of SfmC-adenylation3 [1] [4].

Enzymatic Transformations in Biosynthesis

Pictet-Spengler Cyclization Mechanisms

The formation of the pentacyclic scaffold of Saframycin A involves dual Pictet-Spengler cyclization reactions that create the characteristic tetrahydroisoquinoline rings [3] [13] [14]. These cyclizations represent key transformations that establish the complex three-dimensional architecture essential for biological activity [13].

The initial Pictet-Spengler cyclization occurs through condensation between an amine group and an aldehyde functionality, forming an iminium intermediate that undergoes intramolecular nucleophilic attack [15]. This reaction is facilitated by the condensation domains of the nonribosomal peptide synthetase system, which provide the appropriate chemical environment for cyclization [3].

The secondary Pictet-Spengler cyclization employs the same condensation domain in an iterative manner, demonstrating the versatility of the enzymatic machinery [3]. This iterative mechanism allows the formation of both tetrahydroisoquinoline rings through repeated use of the same catalytic apparatus, representing an efficient biosynthetic strategy [3].

The reductive release of the tetrapeptidyl intermediate by the SfmC reductase domain triggers spontaneous cyclization to form the final ring of the pentacyclic core [1] [3]. This process involves the formation of an aldehyde intermediate that undergoes intramolecular condensation with an amine group, completing the complex scaffold assembly [3].

Oxidation, Methylation, and Hydroxylation Processes

The transformation of the tetrapeptidyl intermediate into Saframycin A requires extensive post-assembly modifications involving multiple oxidation, methylation, and hydroxylation reactions [1] [9]. These tailoring processes introduce the functional groups essential for biological activity and structural stability [1].

Oxidation reactions are catalyzed by several oxygenases within the gene cluster [1] [9]. SfmO1 functions as a nicotinamide adenine dinucleotide phosphate-dependent oxidoreductase that catalyzes oxidation of hydroxyl groups on the E ring to generate the bisquinone core scaffold [1]. SfmO2 acts as a flavin adenine dinucleotide-dependent monooxygenase responsible for hydroxylation at the C-5 position on the A ring, followed by dehydrogenation to form the quinone ring [1] [9].

SfmO4 represents a cytochrome P450 monooxygenase that catalyzes hydroxylation at the C-15 position [1]. Heterologous expression of SfmO4 in the safracin B producer resulted in production of aminated Saframycin S, confirming its role in the biosynthetic pathway [1]. This hydroxylation reaction is crucial for the formation of the characteristic bisquinone structure [9].

Methylation reactions are performed by several S-adenosylmethionine-dependent methyltransferases [1]. SfmM1 functions as an N-methyltransferase that introduces a methyl group at the N-12 position [1]. The extensive methylation requirements necessitate the presence of the complete S-adenosylmethionine recycling pathway encoded within the gene cluster [1].

Cyano Group Installation

The installation of the cyano group at the C-21 position represents the final modification in Saframycin A biosynthesis, converting the precursor molecule into the bioactive natural product [1] [9]. This transformation involves the replacement of an amino group with a nitrile functionality through an enzymatic deamination process [11].

Previous studies demonstrated that treatment of Saframycin S with sodium cyanide leads to formation of Saframycin A, suggesting that cyano group installation may occur through a non-enzymatic mechanism [1]. The substitution appears to be spontaneous under appropriate conditions, consistent with the absence of obvious gene candidates for cyano group installation within the biosynthetic gene cluster [1].

SfmO6, encoding a putative flavin adenine dinucleotide-dependent monooxygenase, may catalyze the oxidative deamination step that precedes cyano group installation [1]. This enzyme could function to remove the amino group from the precursor molecule, creating a reactive intermediate that readily accepts the cyano functionality [1].

The deamination reaction has been observed in cell extracts of Streptomyces lavendulae, where Saframycin Y3 is enzymatically converted to Saframycin A [11]. This conversion represents an irreversible reaction that does not require added nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide hydrogen cofactors, suggesting a unique enzymatic mechanism [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Dates

2: Dong W, Liu W, Yan Z, Liao X, Guan B, Wang N, Liu Z. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues. Eur J Med Chem. 2012 Mar;49:239-44. doi: 10.1016/j.ejmech.2012.01.017. Epub 2012 Jan 15. PubMed PMID: 22284268.

3: Dong W, Liu W, Liao X, Guan B, Chen S, Liu Z. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine. J Org Chem. 2011 Jul 1;76(13):5363-8. doi: 10.1021/jo200758r. Epub 2011 Jun 8. PubMed PMID: 21612294.

4: Ishiguro K, Takahashi K, Yazawa K, Sakiyama S, Arai T. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide. J Biol Chem. 1981 Mar 10;256(5):2162-7. PubMed PMID: 7193208.

5: Arai T, Takahashi K, Ishiguro K, Yazawa K. Increased production of saframycin A and isolation of saframycin S. J Antibiot (Tokyo). 1980 Sep;33(9):951-60. PubMed PMID: 7440416.

6: Martinez EJ, Corey EJ. Enantioselective synthesis of saframycin A and evaluation of antitumor activity relative to ecteinascidin/saframycin hybrids. Org Lett. 1999 Jul 15;1(1):75-7. PubMed PMID: 10822537.

7: Arai T, Takahashi K, Nakahara S, Kubo A. The structure of a novel antitumor antibiotic, saframycin A. Experientia. 1980 Sep 15;36(9):1025-7. PubMed PMID: 7418832.

8: Li L, Deng W, Song J, Ding W, Zhao QF, Peng C, Song WW, Tang GL, Liu W. Characterization of the saframycin A gene cluster from Streptomyces lavendulae NRRL 11002 revealing a nonribosomal peptide synthetase system for assembling the unusual tetrapeptidyl skeleton in an iterative manner. J Bacteriol. 2008 Jan;190(1):251-63. Epub 2007 Nov 2. PubMed PMID: 17981978; PubMed Central PMCID: PMC2223732.

9: Mikami Y, Yokoyama K, Tabeta H, Nakagaki K, Arai T. Saframycin S, a new saframycin group antibiotic. J Pharmacobiodyn. 1981 Apr;4(4):282-6. PubMed PMID: 7264873.

10: Xing C, LaPorte JR, Barbay JK, Myers AG. Identification of GAPDH as a protein target of the saframycin antiproliferative agents. Proc Natl Acad Sci U S A. 2004 Apr 20;101(16):5862-6. Epub 2004 Apr 12. PubMed PMID: 15079082; PubMed Central PMCID: PMC395888.

11: Mikami Y, Takahashi K, Yazawa K, Arai T, Namikoshi M, Iwasaki S, Okuda S. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae. J Biol Chem. 1985 Jan 10;260(1):344-8. PubMed PMID: 3880741.

12: Takahashi K, Yazawa K, Kishi K, Mikami Y, Arai T, Kubo A. Microbial conversion of saframycin A to 25-dihydrosaframycin A and 21-decyano-25-dihydrosaframycin A (25-dihydrosaframycin B) and their biological activities. J Antibiot (Tokyo). 1982 Feb;35(2):196-202. PubMed PMID: 7076566.

13: Saito N, Harada S, Nishida M, Inouye I, Kubo A. Synthesis of saframycins. X. Transformation of (-)-saframycin A to (-)-saframycin Mx type compound with the structure proposed for saframycin E. Chem Pharm Bull (Tokyo). 1995 May;43(5):777-82. PubMed PMID: 7553964.

14: Myers AG, Lanman BA. A solid-supported, enantioselective synthesis suitable for the rapid preparation of large numbers of diverse structural analogues of (-)-saframycin A. J Am Chem Soc. 2002 Nov 6;124(44):12969-71. PubMed PMID: 12405822.

15: Plowright AT, Schaus SE, Myers AG. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity. Chem Biol. 2002 May;9(5):607-18. PubMed PMID: 12031667.

16: Koketsu K, Watanabe K, Suda H, Oguri H, Oikawa H. Reconstruction of the saframycin core scaffold defines dual Pictet-Spengler mechanisms. Nat Chem Biol. 2010 Jun;6(6):408-10. doi: 10.1038/nchembio.365. Epub 2010 May 9. PubMed PMID: 20453862.

17: Hill GC, Remers WA. Computer simulation of the binding of saframycin A to d (GATGCATC)2. J Med Chem. 1991 Jul;34(7):1990-8. PubMed PMID: 2066972.

18: Myers AG, Kung DW. One-step construction of the pentacyclic skeleton of saframycin A from a "Trimer" of alpha-amino aldehydes. Org Lett. 2000 Sep 21;2(19):3019-22. PubMed PMID: 10986097.

19: Spencer JR, Sendzik M, Oeh J, Sabbatini P, Dalrymple SA, Magill C, Kim HM, Zhang P, Squires N, Moss KG, Sukbuntherng J, Graupe D, Eksterowicz J, Young PR, Myers AG, Green MJ. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo. Bioorg Med Chem Lett. 2006 Sep 15;16(18):4884-8. Epub 2006 Jul 25. PubMed PMID: 16870445.

20: Yazawa K, Asaoka T, Takahashi K, Mikami Y, Arai T. Bioconversions of saframycin A specific to some genera of actinomycetes. J Antibiot (Tokyo). 1982 Jul;35(7):915-7. PubMed PMID: 7174541.

Explore Compound Types